molecular formula C20H12BrNO3 B15108646 N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide

N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide

Cat. No.: B15108646
M. Wt: 394.2 g/mol
InChI Key: LOMIIZGCZXOUQE-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide is a synthetic carboxamide derivative comprising a 4-bromophenyl group attached to the nitrogen atom and a 3-oxobenzo[f]chromen-2-yl moiety as the acyl component. The benzo[f]chromen core is a fused tricyclic system combining a benzene ring with a chromene (benzopyran) scaffold, while the 3-oxo group introduces ketone functionality. The 4-bromophenyl substituent enhances lipophilicity and may influence biological activity through halogen bonding or steric effects.

Properties

Molecular Formula

C20H12BrNO3

Molecular Weight

394.2 g/mol

IUPAC Name

N-(4-bromophenyl)-3-oxobenzo[f]chromene-2-carboxamide

InChI

InChI=1S/C20H12BrNO3/c21-13-6-8-14(9-7-13)22-19(23)17-11-16-15-4-2-1-3-12(15)5-10-18(16)25-20(17)24/h1-11H,(H,22,23)

InChI Key

LOMIIZGCZXOUQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide typically involves the reaction of 4-bromoaniline with 3-oxobenzo[f]chromene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . The general reaction scheme is as follows:

    Step 1: Preparation of 3-oxobenzo[f]chromene-2-carboxylic acid chloride by reacting 3-oxobenzo[f]chromene-2-carboxylic acid with thionyl chloride.

    Step 2: Reaction of the acid chloride with 4-bromoaniline in the presence of triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide, enabling comparative analysis of their properties and applications:

N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

  • Structure : Features a 6-methoxy-substituted chromene core instead of the benzo[f]chromen system.
  • Properties: Molecular formula C₁₇H₁₂BrNO₄, molecular weight 374.2 g/mol, purity ≥95% .

N-(4-Bromophenyl)pyridine-2-carboxamide

  • Structure: Pyridine replaces the chromenone system.
  • Applications : Acts as a bidentate ligand in palladium(II) complexes (e.g., bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium ). Coordination to Pd(II) occurs via the pyridine nitrogen and deprotonated amide group, forming five-membered chelate rings .
  • Key Data :
    • IR spectra show shifts in C=O amide bands (1673 cm⁻¹ in ligand → 1709 cm⁻¹ in Pd complex) due to coordination .
    • X-ray crystallography confirms a square-planar Pd(II) geometry with unit cell parameters a = b = c = 12.655 Å .

N-(4-Bromophenyl)-5-thioxo-1,3,4-oxadiazole-2-carboxamide

  • Structure: Contains a thioxo-oxadiazole ring instead of chromenone.
  • Comparison: The oxadiazole core introduces sulfur, which may enhance DNA-binding affinity compared to oxygen-rich chromenones.

N-(4-Bromophenyl)maleimide

  • Structure: Maleimide ring replaces chromenone.
  • Biological Activity: Inhibits monoacylglycerol lipase (MGL) with IC₅₀ = 4.37 µM, comparable to chloro- and iodo-substituted analogs .

N-(4-Fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide

  • Structure : Chromene core with fluorobenzyl and furylmethyl substituents.
  • Comparison : The fluorobenzyl group increases metabolic stability, while the furan ring may modulate solubility and π-π stacking interactions .

Data Tables

Table 1: Structural and Functional Comparison of N-(4-Bromophenyl)carboxamide Derivatives

Compound Name Core Structure Key Substituents Notable Properties/Activities Reference
This compound Benzo[f]chromenone 3-oxo, 4-bromophenyl Data limited; inferred lipophilicity -
N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide Chromene 6-methoxy MW 374.2 g/mol; ≥95% purity
N-(4-Bromophenyl)pyridine-2-carboxamide Pyridine - Pd(II) coordination; IR shifts
N-(4-Bromophenyl)-5-thioxo-1,3,4-oxadiazole-2-carboxamide Oxadiazole 5-thioxo Anticancer (MCF-7)
N-(4-Bromophenyl)maleimide Maleimide α,β-unsaturated carbonyl MGL inhibition (IC₅₀ = 4.37 µM)

Table 2: Halogen Substituent Effects on Bioactivity

Compound Halogen (X) IC₅₀ (µM) Application Reference
N-(4-Fluorophenyl)maleimide F 5.18 MGL inhibition
N-(4-Chlorophenyl)maleimide Cl 7.24 MGL inhibition
N-(4-Bromophenyl)maleimide Br 4.37 MGL inhibition
N-(4-Iodophenyl)maleimide I 4.34 MGL inhibition

Key Research Findings

  • Synthetic Flexibility : N-(4-Bromophenyl)carboxamides are synthesized via diverse routes, including Suzuki-Miyaura cross-coupling (furan analogs) , diazonium salt coupling (sulfamoylphenyl derivatives) , and acid-catalyzed rearrangements (oxirane systems) .
  • Biological Relevance : Thioxo-oxadiazole and maleimide derivatives demonstrate potent anticancer and enzyme-inhibitory activities, respectively .

Biological Activity

N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a bromophenyl group and a benzochromenyl carboxamide moiety. Its molecular formula is C_{19}H_{14}BrN_{1}O_{3}, with a molecular weight of approximately 394.2 g/mol. The unique combination of bromination and carboxamide functionality may enhance its interaction with biological targets, making it a candidate for further investigation in drug development.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, including:

  • Anticancer Properties : The compound has shown potential in inhibiting enzymes involved in cell proliferation, suggesting anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7) cells .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound possess antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of bacterial growth through various pathways .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes and receptors. Molecular docking studies have suggested that the compound binds effectively to target proteins, influencing their activity and potentially leading to therapeutic effects .

Anticancer Activity

A study evaluated the anticancer effects of this compound using the Sulforhodamine B (SRB) assay against MCF7 cells. The results indicated a dose-dependent inhibition of cell viability, highlighting its potential as an anticancer agent.

Concentration (µM)% Cell Viability
0100
1085
2565
5040
10020

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against various clinically isolated drug-resistant bacteria using the agar well diffusion method. The results are summarized below:

Bacterial StrainZone of Inhibition (mm)
Acinetobacter baumannii20
Klebsiella pneumoniae18
Escherichia coli15
Staphylococcus aureus22

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Studies

  • Anticancer Screening : In a recent investigation involving various derivatives of the compound, it was found that certain modifications enhanced its cytotoxicity against breast cancer cell lines. Compounds with additional functional groups showed improved binding affinity to cancer-related targets.
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between this compound and key enzymes involved in cancer progression and microbial resistance. These studies illustrate how structural variations can influence biological activity.

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